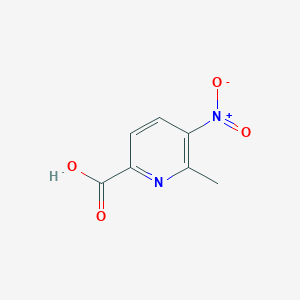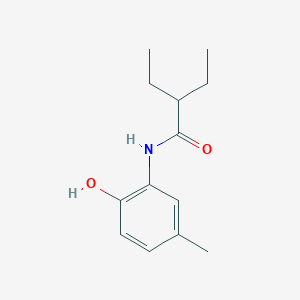
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a white crystalline powder with a molecular weight of 277.36 g/mol and a chemical formula of C16H21NO3.
Mécanisme D'action
Etofenamate works by inhibiting the production of prostaglandins and the activity of COX. Prostaglandins are lipid molecules that are involved in the inflammatory response. They are produced by the body in response to injury or infection and cause pain, swelling, and redness. COX is an enzyme that is involved in the production of prostaglandins. By inhibiting the activity of COX, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide reduces the production of prostaglandins and, therefore, reduces inflammation and pain.
Biochemical and Physiological Effects:
Etofenamate has been shown to have anti-inflammatory, analgesic, and local anesthetic effects. It has been used to treat a variety of conditions, including arthritis, sprains, strains, and menstrual cramps. Etofenamate is generally well-tolerated, with few side effects reported. However, like all NSAIDs, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide can cause gastrointestinal side effects, such as stomach pain, nausea, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
Etofenamate is a useful tool for studying the inflammatory response and the role of prostaglandins in this process. It has been used in a variety of in vitro and in vivo experiments to investigate the mechanisms of inflammation and pain. However, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide is not suitable for all experiments, as it may interfere with other pathways or have off-target effects. Researchers should carefully consider the advantages and limitations of using 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide in their experiments.
Orientations Futures
There are several future directions for research on 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the investigation of 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide's effects on other pathways and biological processes. For example, recent studies have suggested that 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide may have anti-cancer properties and could be useful in the treatment of certain types of cancer. Overall, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide remains an important tool for investigating the mechanisms of inflammation and pain, and its potential therapeutic applications warrant further investigation.
Conclusion:
Etofenamate is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins and the activity of COX, and has been used to treat a variety of conditions, including arthritis, sprains, strains, and menstrual cramps. Etofenamate is generally well-tolerated, with few side effects reported. However, like all NSAIDs, it can cause gastrointestinal side effects. Etofenamate is a useful tool for studying the inflammatory response and the role of prostaglandins in this process, and its potential therapeutic applications warrant further investigation.
Méthodes De Synthèse
Etofenamate can be synthesized by reacting ethyl 2-bromobutyrate with 2-amino-5-methylphenol in the presence of sodium hydroxide. The resulting product is then acetylated with acetic anhydride to form 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide. This synthesis method was first described in a patent filed by Merck & Co. in 1970.
Applications De Recherche Scientifique
Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Etofenamate has also been found to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Additionally, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide has been shown to have a local anesthetic effect, which may contribute to its analgesic properties.
Propriétés
Numéro CAS |
791840-84-1 |
|---|---|
Nom du produit |
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide |
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO2/c1-4-10(5-2)13(16)14-11-8-9(3)6-7-12(11)15/h6-8,10,15H,4-5H2,1-3H3,(H,14,16) |
Clé InChI |
ZIZZZPDVHVOQRP-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C)O |
SMILES canonique |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
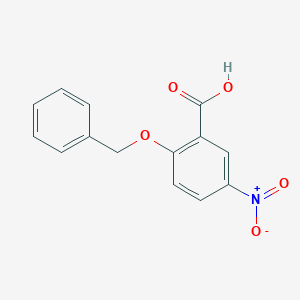
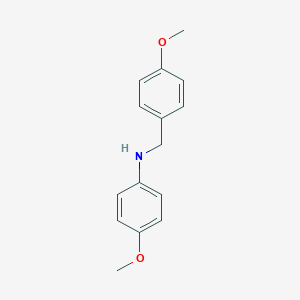
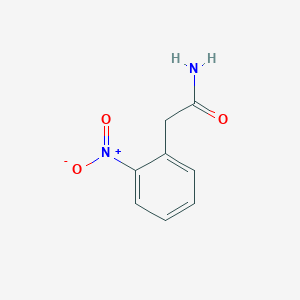

![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
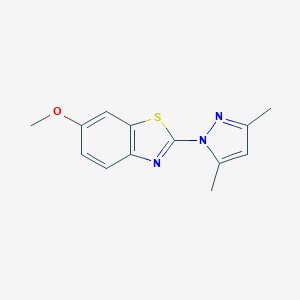
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
